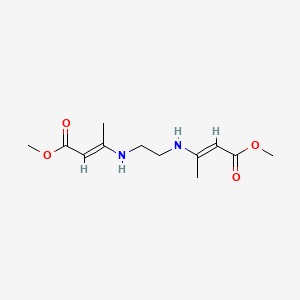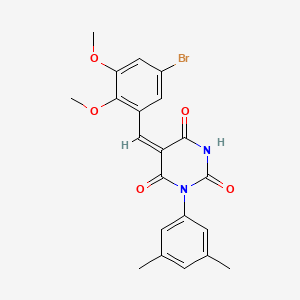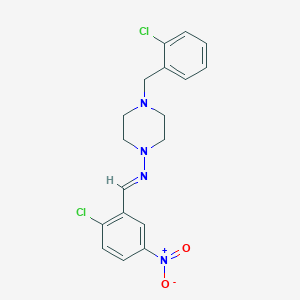![molecular formula C16H14N2O4 B3910729 1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3910729.png)
1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, also known as MNPA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MNPA is a member of the chalcone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. For example, this compound has been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit tubulin polymerization, which is important for cell division.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its broad range of potential applications. It has been found to have activity against a variety of cancer cell lines and bacteria, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. It can be toxic to normal cells as well as cancer cells, which may limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one. One area of interest is in the development of this compound-based drugs for cancer treatment. Researchers are also interested in exploring the potential of this compound as an antimicrobial agent. Additionally, there is ongoing research into the mechanism of action of this compound and its potential as a tool for studying cellular processes.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, this compound has also been studied for its antimicrobial properties. It has been found to have activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Eigenschaften
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-(4-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-8-2-12(3-9-15)16(19)10-11-17-13-4-6-14(7-5-13)18(20)21/h2-11,17H,1H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNSFMQKBUWQQ-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3910655.png)

![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3910686.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910693.png)
![({3-[({2-[methyl(methylsulfonyl)amino]ethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B3910696.png)
![4-(4-chlorobenzyl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3910704.png)
![4-phenyl-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910706.png)
![N-[(1-acetylpiperidin-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3910711.png)
![ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate](/img/structure/B3910715.png)

![N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)

![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)